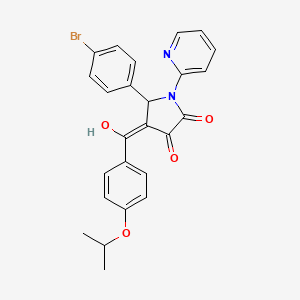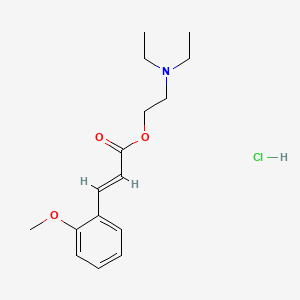![molecular formula C21H26N2O2 B5328400 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5328400.png)
1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine, also known as MMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neuroscience and oncology.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
In oncology, this compound has been shown to have antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Mécanisme D'action
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, as well as to enhance the activity of antioxidant enzymes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine for lab experiments is its high potency and selectivity towards its target molecules. It also has good solubility in various solvents, making it easy to handle and administer. However, one limitation of this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other drugs or therapies for various diseases. Additionally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical settings. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of more potent and selective drugs for various diseases.
Méthodes De Synthèse
1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine can be synthesized by the reaction of 1-(2-methoxyphenyl)piperazine with 3-(2-methoxyphenyl)-2-propenal in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a yellow crystalline solid.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-11-5-3-8-18(20)9-7-13-22-14-16-23(17-15-22)19-10-4-6-12-21(19)25-2/h3-12H,13-17H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKHCLFGINVHSI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)

![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
